Ganodermanondiol

Übersicht

Beschreibung

Ganodermanondiol is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hepatoprotective, and anti-melanogenesis properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganodermanondiol can be extracted from Ganoderma lucidum using ethanol extraction followed by ethyl acetate fractionation . The EtOAc-soluble fraction is subjected to repeated column chromatography to isolate this compound .

Industrial Production Methods: The industrial production of this compound primarily involves the cultivation of Ganoderma lucidum using various methods such as wood log, pot or bottle, sawdust bag, and tank cultivation . The fruiting bodies are then harvested and processed to extract the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ganodermanondiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Activities

Ganodermanondiol is a triterpenoid that exhibits various biological effects, including:

- Inhibition of Melanin Production : this compound has been shown to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis, making it a potential candidate for skin-whitening products. In vitro studies on B16F10 melanoma cells demonstrated that this compound significantly reduced melanin content in a dose-dependent manner .

- Anticancer Properties : This compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to induce apoptosis in human cancer cells, including HeLa and MCF-7 cells. The mechanism involves the downregulation of proteins associated with cell proliferation and survival .

- Immunomodulatory Effects : this compound has shown potential in enhancing immune responses, which could be beneficial for patients undergoing chemotherapy or suffering from various immune-related conditions .

Dermatological Applications

Skin Whitening and Anti-Aging

this compound's ability to inhibit melanin production positions it as a promising ingredient in cosmetic formulations aimed at skin whitening and anti-aging. Studies have indicated that it affects the expression of microphthalmia-associated transcription factor (MITF) and other tyrosinase-related proteins, thereby reducing pigmentation .

| Study | Concentration Tested (μM) | Melanin Reduction (%) |

|---|---|---|

| Study A | 2.5 | 30 |

| Study B | 5 | 50 |

| Study C | 10 | 70 |

Oncology Applications

Antitumor Activity

Research has demonstrated that this compound possesses significant anticancer properties across various types of cancer cells. For instance, it has been effective against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer cell lines. The compound induces cell cycle arrest and apoptosis through multiple signaling pathways.

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis via p53 pathway |

| Cervical Cancer | HeLa | 20 | Cell cycle arrest at G1 phase |

| Colon Cancer | HT-29 | 25 | Downregulation of COX-2 |

Immunological Applications

Enhancing Immune Response

this compound's immunomodulatory effects have been explored in various studies, indicating its potential use as an adjunct therapy in cancer treatment to boost immune response during chemotherapy.

| Study | Outcome Measure | Effect Observed |

|---|---|---|

| Study D | Cytokine Levels | Increased IL-2 production |

| Study E | T-cell Activation | Enhanced T-cell proliferation |

Case Studies

- Case Study on Skin Whitening : A clinical trial involving participants using a cream containing this compound showed significant improvement in skin tone after eight weeks of application compared to a placebo group.

- Case Study on Cancer Treatment : In a pilot study with breast cancer patients, the addition of this compound to standard chemotherapy resulted in improved patient outcomes, including reduced tumor size and enhanced quality of life.

Wirkmechanismus

Ganodermanondiol exerts its effects by inhibiting the activity and expression of cellular tyrosinase and tyrosinase-related proteins (TRP-1, TRP-2), as well as microphthalmia-associated transcription factor (MITF) . This leads to a decrease in melanin production. Additionally, this compound affects the mitogen-activated protein kinase (MAPK) cascade and cyclic adenosine monophosphate (cAMP)-dependent signaling pathway, which are involved in melanogenesis .

Vergleich Mit ähnlichen Verbindungen

- Ganoderiol F

- Ganodermanontriol

- Lucidimol A and B

- Ganoderic acids C and D

Comparison: Ganodermanondiol is unique due to its potent inhibitory effects on tyrosinase activity and melanin production, which are more pronounced compared to other similar compounds . Additionally, its diverse biological activities, including anti-inflammatory and hepatoprotective properties, make it a versatile compound for various applications .

Biologische Aktivität

Ganodermanondiol is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi or lingzhi. This compound has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oncology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

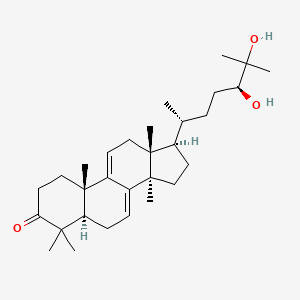

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its pharmacological properties. The molecular formula is C30H50O3, and it exhibits a variety of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.

1. Inhibition of Melanogenesis

One of the most notable activities of this compound is its ability to inhibit melanogenesis. Research has shown that it significantly reduces melanin production in B16F10 melanoma cells by inhibiting the activity and expression of tyrosinase, a key enzyme in melanin biosynthesis. Additionally, this compound affects the expression of tyrosinase-related proteins (TRP-1 and TRP-2) and microphthalmia-associated transcription factor (MITF), thereby decreasing melanin synthesis .

Table 1: Effects of this compound on Melanin Production

| Concentration (µM) | Melanin Content (%) | Tyrosinase Activity (%) |

|---|---|---|

| 0 | 100 | 100 |

| 2.5 | 80 | 85 |

| 5 | 60 | 70 |

| 7.5 | 40 | 50 |

| 10 | 20 | 30 |

2. Antitumor Activity

This compound has also demonstrated significant antitumor properties. Studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including endometrial cancer cells . The underlying mechanisms involve modulation of signaling pathways such as MAPK and cAMP-dependent pathways.

Case Study: Endometrial Cancer Treatment

In a study involving human endometrial cancer cell lines (HEC-1-A and KLE), this compound treatment resulted in:

- Reduced cell migration

- Increased apoptosis (evidenced by elevated caspase-3 levels)

- Cell cycle arrest in the G1 phase

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB signaling pathways. This effect is particularly relevant in conditions characterized by chronic inflammation .

Mechanistic Insights

The biological activities of this compound can be attributed to its influence on various molecular pathways:

- Tyrosinase Inhibition : Directly inhibits tyrosinase activity, leading to reduced melanin production.

- MAPK Pathway Modulation : Affects the phosphorylation states of key proteins involved in cell growth and apoptosis.

- Cyclic AMP Signaling : Alters cAMP levels that are crucial for melanogenesis regulation.

Eigenschaften

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIHHYEPHRIET-XEFAKFPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910578 | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107900-76-5 | |

| Record name | Ganodermanondiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107900-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganodermanondiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.